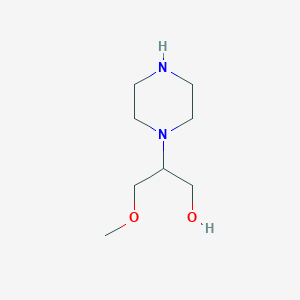

3-Methoxy-2-(piperazin-1-yl)propan-1-ol

説明

3-Methoxy-2-(piperazin-1-yl)propan-1-ol is a piperazine-containing alcohol derivative characterized by a methoxy group at the C3 position and a piperazine ring attached to the C2 position of the propanol backbone. Piperazine derivatives are widely explored for their neuroactive, anti-inflammatory, and receptor-binding properties due to their ability to modulate neurotransmitter systems (e.g., serotonin, dopamine) . The methoxy group may enhance lipophilicity, influencing blood-brain barrier penetration and metabolic stability .

特性

CAS番号 |

78531-49-4 |

|---|---|

分子式 |

C8H18N2O2 |

分子量 |

174.24 g/mol |

IUPAC名 |

3-methoxy-2-piperazin-1-ylpropan-1-ol |

InChI |

InChI=1S/C8H18N2O2/c1-12-7-8(6-11)10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |

InChIキー |

PGFJVAUAMJZZBT-UHFFFAOYSA-N |

正規SMILES |

COCC(CO)N1CCNCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(piperazin-1-yl)propan-1-ol typically involves the reaction of 3-chloro-2-methoxypropan-1-ol with piperazine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-2-(piperazin-1-yl)propan-1-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

3-Methoxy-2-(piperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacology and Medicinal Chemistry

3-Methoxy-2-(piperazin-1-yl)propan-1-ol has been investigated for its role as a metabolite of Ranolazine, a drug used for treating myocardial ischemia. Its potential protective effects against myocardial ischemia have been assessed through various studies.

Case Study :

In a study involving mice models induced with isoprenaline, the compound demonstrated protective effects against myocardial ischemia, albeit with lower potency than Ranolazine .

Antitumor Properties

Research has indicated that this compound exhibits cytotoxic activity against several cancer cell lines, including liver, breast, and colon carcinoma.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Liver Carcinoma | 15 | Significant cytotoxicity observed |

| Breast Carcinoma | 10 | Higher sensitivity compared to others |

| Colon Carcinoma | 20 | Moderate cytotoxic effects |

This indicates its potential as an antitumor agent, particularly when studied in the context of Schiff bases .

Antiviral Research

The compound has also been explored for its antiviral properties. Derivatives of Schiff bases have shown promise in reducing virus-induced pathogenicity in cellular models.

Case Study :

In vitro studies have demonstrated that certain Schiff base analogs exhibit antiviral activity against emerging infectious diseases, suggesting that 3-Methoxy-2-(piperazin-1-yl)propan-1-ol could be a candidate for antiviral drug development .

Material Science

In material science, the compound has been utilized to synthesize hydrophilic antimicrobial polymer thin film coatings. These coatings are designed to control pathogenic microorganisms on various surfaces.

Methods of Application :

The compound is incorporated into polymaliamides to create functionalized coatings characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermal analysis (TGA, DSC).

Results :

The coatings exhibited efficacy against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .

Summary of Applications

The diverse applications of 3-Methoxy-2-(piperazin-1-yl)propan-1-ol highlight its significance in various scientific fields:

| Application Area | Description |

|---|---|

| Pharmacology | Metabolite of Ranolazine; protective effects against myocardial ischemia |

| Oncology | Cytotoxic activity against multiple cancer cell lines |

| Virology | Potential antiviral properties through Schiff base derivatives |

| Material Science | Development of antimicrobial coatings for pathogen control |

作用機序

The mechanism of action of 3-Methoxy-2-(piperazin-1-yl)propan-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it may act as a reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-Methoxy-2-(piperazin-1-yl)propan-1-ol with structurally analogous piperazine-propanol derivatives, emphasizing substituent effects, synthesis, and biological activities:

Structural and Functional Analysis

- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂ in ): Enhance receptor binding affinity but may reduce metabolic stability. Methoxy Groups (e.g., ): Increase lipophilicity, improving membrane permeability. The position (ortho, meta, para) influences steric hindrance and receptor selectivity. Bulkier Groups (e.g., Naphthyloxy in ): May limit blood-brain barrier penetration but enhance target specificity.

- Synthesis Trends: Most compounds are synthesized via nucleophilic substitution (e.g., alkylation of piperazine with halogenated propanols) or reductive amination (e.g., ’s use of NaBH(AcO)₃) . Steric hindrance from substituents (e.g., isopropoxy in ) requires optimized reaction conditions (e.g., anhydrous DMF, elevated temperatures) .

- The naphthyloxy derivative’s proprietary status (Avishot/Flivas) underscores its efficacy in neuropsychiatric disorders . Bis-phenoxy derivatives (e.g., ) exhibit extended pharmacokinetic profiles due to increased molecular weight and hydrogen-bonding capacity.

Key Research Findings

Anti-Cholinesterase Activity : 3-(4-(4-Nitrophenyl)piperazin-1-yl)propan-1-ol showed moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), attributed to the nitro group’s electron-withdrawing effects enhancing substrate binding .

Neuroactive Potential: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Flivas) demonstrated nanomolar affinity for 5-HT₁A receptors, linked to its methoxy and naphthyloxy substituents .

Metabolic Stability: Methoxy-substituted analogs (e.g., ) exhibited longer half-lives in hepatic microsomal assays compared to non-substituted derivatives, likely due to reduced oxidative metabolism .

生物活性

3-Methoxy-2-(piperazin-1-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. Its structural formula can be represented as follows:

This indicates a molecular weight of approximately 158.25 g/mol. The methoxy group contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

Research has indicated that 3-Methoxy-2-(piperazin-1-yl)propan-1-ol may interact with various neurotransmitter receptors, influencing their activity. The piperazine moiety is particularly significant in modulating receptor functions related to neurotransmission.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown a significant radical scavenging ability, suggesting potential applications in preventing oxidative damage .

- Antimicrobial Properties : Preliminary investigations indicate that 3-Methoxy-2-(piperazin-1-yl)propan-1-ol exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antimicrobial agents .

- Radioprotective Effects : Recent studies have evaluated the compound's potential as a radioprotective agent. It was found to mitigate DNA damage in cell lines exposed to ionizing radiation, indicating its utility in protecting against radiation-induced cellular injury .

Study on Antioxidant and Antimicrobial Activities

A comprehensive study evaluated the antioxidant and antimicrobial activities of several piperazine derivatives, including 3-Methoxy-2-(piperazin-1-yl)propan-1-ol. The findings highlighted:

| Compound | Antioxidant Activity (DPPH Scavenging %) | MIC (µg/mL) |

|---|---|---|

| 3-Methoxy-2-(piperazin-1-yl)propan-1-ol | 75% (at 25 µM) | 500 |

| Standard (Ascorbic Acid) | 90% | - |

| Standard (Ampicillin) | - | 250 |

These results underscore the compound's promising profile as both an antioxidant and antimicrobial agent .

Radioprotective Study

Another pivotal study assessed the radioprotective effects of this compound on lymphoblastic leukemia cells. The results indicated that treatment with 3-Methoxy-2-(piperazin-1-yl)propan-1-ol significantly reduced gamma radiation-induced DNA damage, as evidenced by the dicentric chromosome assay (DCA). This suggests that the compound could be a candidate for further development as a radioprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。